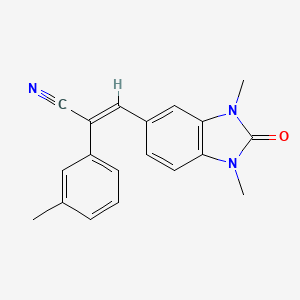![molecular formula C15H12FN5O B5495249 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5495249.png)
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which is then subjected to acylation with chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is further reacted with 3-(1H-tetrazol-5-yl)phenylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and tetrazolyl groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Shares the tetrazolyl and fluorophenyl groups but differs in the overall structure.
5-amino-3-(4-fluorophenyl)-1H-pyrazole: Contains a fluorophenyl group but has a different heterocyclic system.
Uniqueness
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-4-10(5-7-12)8-14(22)17-13-3-1-2-11(9-13)15-18-20-21-19-15/h1-7,9H,8H2,(H,17,22)(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWDHSEFFUIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-CHLORO-2-PYRIDINYL)-2-{[5-(2-FURYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5495168.png)
![N-{2-[4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)phenoxy]ethyl}acetamide hydrochloride](/img/structure/B5495175.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-methylphenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5495181.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5495183.png)
![(5E)-1-benzyl-5-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5495199.png)

![2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5495220.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[4-(1,3-dihydroisoindol-2-yl)phenyl]prop-2-enenitrile](/img/structure/B5495222.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylsulfanylacetate](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495245.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B5495269.png)
